methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the pyrano moiety. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyrano Moiety: This step often involves cyclization reactions using reagents such as acetic anhydride or other cyclizing agents.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors might be employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could interact with biological targets involved in diseases, such as cancer or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(2-chlorophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Uniqueness
Compared to similar compounds, methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H23ClN2O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H23ClN2O4/c1-15-14-19-21(24(29)28(15)13-12-16-8-4-3-5-9-16)20(17-10-6-7-11-18(17)26)22(23(27)32-19)25(30)31-2/h3-11,14,20H,12-13,27H2,1-2H3 |
InChI Key |
UQWBWYJMKONJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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